Quinelorane

概要

説明

準備方法

The synthesis of Quinelorane involves several steps, typically starting with the preparation of the core structure, followed by functional group modifications. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and specific reaction environments to facilitate the process .

化学反応の分析

Quinelorane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of quinazoline derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Substitution: This compound can undergo substitution reactions where different functional groups are introduced or replaced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions

科学的研究の応用

Quinelorane, also known as LY163502, is a synthetic compound that functions as a potent and highly selective D2-dopaminergic agonist . It has a high D3/D2 selectivity . Scientific literature has documented its applications in preclinical studies, particularly concerning its effects on endocrine, neurochemical, and behavioral profiles .

Scientific Research Applications

Dopamine Receptor Agonist this compound is utilized as a dopamine receptor agonist in experimental studies. It has at least a 50-fold selectivity for D2 over D1 receptors .

- In experiments with rats, this compound at a dosage of 2 mg/kg decreased the density of c-fosmRNA-containing neurons in the caudate putamen and increased it in the globus pallidus .

- This compound is often co-administered with other compounds to study combined effects. For example, it has been used in conjunction with SKF-82958 (a D1 receptor agonist) and SCH-58261 (an adenosine receptor antagonist) to observe interactions in the brain .

Endocrine Studies this compound's impact on hormone levels has been examined .

- Administration of this compound to male rats resulted in dose-related decreases in serum prolactin concentration and increases in serum corticosterone concentration. The minimum effective doses (MED) for these effects were 10 and 30 micrograms/kg i.p., respectively .

Neurochemical Analysis The compound is used to study its effects on neurotransmitter and metabolite levels in the brain .

- This compound induced increases in 3-methoxy-4-hydroxyphenylglycol-sulfate levels in the brain stem and decreases in hypothalamic epinephrine levels in male rats .

- It also decreased striatal concentrations of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid and homovanillic acid, and decreased extracellular concentrations of homovanillic acid in the nucleus accumbens and striatum .

- In vitro, this compound produced concentration-dependent decreases in K+-evoked dopamine release from superfused striatal slices .

Behavioral Studies this compound's influence on behavior has been investigated through various experiments .

- Systemic administration of this compound reduces VP GABA efflux and prepulse inhibition (PPI), and causes significant changes in startle magnitude .

- Research indicates that this compound reduces PPI and startle magnitude over a specific testing period .

Corticostriatal Responses Studies have used this compound to modulate corticostriatal responses .

作用機序

Quinelorane exerts its effects by binding to and activating D2 and D3 dopamine receptors . This activation leads to a cascade of intracellular events, including the modulation of neurotransmitter release and changes in neuronal excitability. The molecular targets include the dopamine receptors themselves, and the pathways involved are primarily those related to dopamine signaling .

類似化合物との比較

Quinelorane is often compared with other dopamine agonists such as quinpirole and 7-hydroxy-dipropylaminotetralin (7-OH-DPAT) . While all these compounds target dopamine receptors, this compound is unique in its high selectivity and potency for the D2 and D3 receptors . This selectivity makes it particularly useful in research focused on these specific receptor subtypes.

Similar Compounds

- Quinpirole

- 7-hydroxy-dipropylaminotetralin (7-OH-DPAT)

- Bromocriptine

- Pergolide

This compound’s unique profile as a highly selective D2 and D3 receptor agonist sets it apart from these similar compounds, making it a valuable tool in neuropharmacological research .

生物活性

Quinelorane, also known as LY163502, is a potent and highly selective agonist for dopamine D2 and D3 receptors. Its biological activity has been extensively studied in various preclinical models, revealing significant effects on neurochemical pathways, behavior, and endocrine functions. This article synthesizes findings from multiple studies to provide a comprehensive overview of this compound's biological activity.

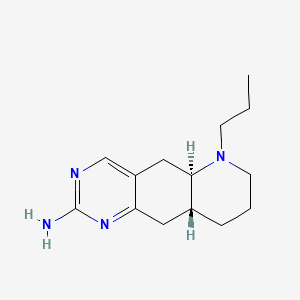

- Chemical Name: (5a R,9a R)-5,5a,6,7,8,9,9a,10-Octahydro-6-propylpyrido[2,3-g]quinazolin-2-amine dihydrochloride

- Molecular Formula: C₁₄H₁₈N₄·2HCl

- Purity: ≥99%

- Ki Values:

Neurochemical Effects

This compound exhibits a range of neurochemical effects that underscore its role as a dopamine agonist:

- Dopamine Release:

- Endocrine Effects:

- Behavioral Outcomes:

Table 1: Summary of Pharmacological Effects of this compound

| Effect Type | Observations | Minimum Effective Dose (MED) |

|---|---|---|

| Serum Prolactin | Decrease | 10 µg/kg i.p. |

| Serum Corticosterone | Increase | 30 µg/kg i.p. |

| Dopamine Metabolites | Decrease in striatal concentrations | 1 µg/kg i.p. |

| Locomotor Activity | Increased at higher doses | Not specified |

| Emetic Response | Dose-dependent increase | ED50 = 7 µg/kg i.v. |

Case Studies and Experimental Findings

-

Dopaminergic Activity:

A study demonstrated that this compound enhances the appetitive value of food pellets in extinction contexts, suggesting its role in reward processing through D3 receptor mechanisms . -

Hypertensive Response:

In spontaneously hypertensive rats (SHR), this compound induced an immediate increase in blood pressure, which could be blocked by dopamine antagonists like haloperidol . This indicates its potential cardiovascular effects mediated through dopaminergic pathways. -

Behavioral Interactions:

Research involving self-administration paradigms showed that this compound can shift cocaine dose-effect curves leftward in squirrel monkeys, indicating its influence on drug-seeking behavior . This highlights its potential implications for addiction-related behaviors.

特性

CAS番号 |

97466-90-5 |

|---|---|

分子式 |

C14H22N4 |

分子量 |

246.35 g/mol |

IUPAC名 |

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine |

InChI |

InChI=1S/C14H22N4/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12/h9-10,13H,2-8H2,1H3,(H2,15,16,17)/t10-,13-/m1/s1 |

InChIキー |

TUFADSGTJUOBEH-ZWNOBZJWSA-N |

SMILES |

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |

異性体SMILES |

CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N |

正規SMILES |

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |

外観 |

Solid powder |

Key on ui other cas no. |

97466-90-5 98524-57-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

5,5a,6,7,8,9a,10-octahydro-6-propylpyrimido(4,5-g)quinolin-2-amine LY 137157 LY 163502 LY 175877 LY-163502 quinelorane |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。